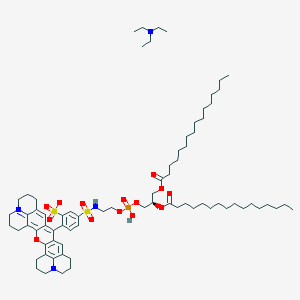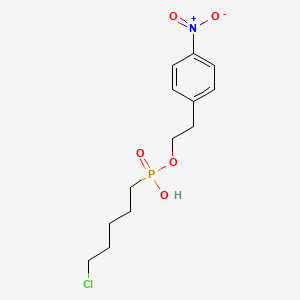
3-Amino-7-(dimethylamino)phenothiazin-5-ium
Übersicht
Beschreibung
3-Amino-7-(dimethylamino)phenothiazin-5-ium, also known as 3-Amino-7-DMAPT, is an organic compound that has been used in various scientific research applications. It is a derivative of phenothiazine and is a type of aminophenothiazine. The compound is mainly used as a reagent in organic synthesis, as it can be used to produce a wide range of compounds. It is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Zytotoxizitätsmarker in der Krebsforschung
Diese Verbindung, die zur Familie der Phenothiaziniumbzw. -Farbstoffe gehört, hat ein Potenzial als Zytotoxizitätsmarker in der Krebsforschung. Sie kann verwendet werden, um die In-vitro-Toxizität von Verbindungen an Zellkulturen zu beurteilen, was ein entscheidender Schritt bei der Prüfung von Kandidatenmolekülen für therapeutische Anwendungen ist .
Histologische Farbstoffanwendungen
Das Chloridsalz dieser Verbindung ist als „Azur A“ bekannt, ein histologischer Farbstoff. Er wird in Färbeverfahren eingesetzt, um zwischen bakteriellen und menschlichen Zellen zu unterscheiden, was für die Identifizierung von Infektionen und das Verständnis von Zellwechselwirkungen unerlässlich ist .
Malaria-Parasiten-Detektion
In der medizinischen Diagnostik, insbesondere bei der Erkennung von Malariaparasiten, spielt 3-Amino-7-(dimethylamino)phenothiazin-5-ium eine bedeutende Rolle. Es ist Bestandteil der Giemsa-Färbung, die weit verbreitet für den histopathologischen Nachweis von Malaria und anderen Parasiten verwendet wird .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Standard für die Kalibrierung in qualitativen und quantitativen Analysen verwendet. Ihre Konsistenz und Zuverlässigkeit machen sie geeignet für die pharmazeutische Freigabeprüfung und die Qualitätskontrolle bei der Lebensmittel- und Getränketestung .
Arzneimittelforschung und -entwicklung
Die Rolle der Verbindung in der Arzneimittelentwicklung hängt mit ihrer Verwendung als Lebensfähigkeitsindikator in Lebendzellassays zusammen. Diese Anwendung ist unerlässlich, um Kandidatenmedikamente zu screenen und ihre Auswirkungen auf den Zellstoffwechsel und die Lebensfähigkeit zu beurteilen .
Zukünftige Richtungen
The synthesis of 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides has been described as simple, economic, efficient, and environmentally friendly . This suggests potential for further exploration and application of these compounds in various fields.
Relevant Papers Several papers related to 3-Amino-7-(dimethylamino)phenothiazin-5-ium were found . These papers cover topics such as the synthesis of related compounds , the structure of the compound , and its use in the creation of dyes .
Wirkmechanismus
Target of Action
The primary target of 3-Amino-7-(dimethylamino)phenothiazin-5-ium is guanylate cyclase . Guanylate cyclase is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate. It plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and sensory neuron signaling.
Mode of Action
This compound acts by inhibiting guanylate cyclase This inhibition disrupts the normal conversion of GTP to cGMP, thereby affecting the downstream signaling pathways that rely on cGMP
Result of Action
The inhibition of guanylate cyclase by this compound can lead to a decrease in cGMP levels, potentially affecting various cellular processes. For instance, it has been used to treat cyanide poisoning and to lower levels of methemoglobin . .
Biochemische Analyse
Biochemical Properties
3-Amino-7-(dimethylamino)phenothiazin-5-ium plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, it has been observed to inhibit guanylate cyclase, an enzyme involved in the synthesis of cyclic GMP . Additionally, this compound can bind to nucleic acids, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in certain cell types by causing DNA damage and disrupting mitochondrial function . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, causing conformational changes that affect their function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its inhibition of guanylate cyclase leads to decreased levels of cyclic GMP, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing oxidative stress and inflammation . At high doses, this compound can be toxic, causing cellular damage and organ dysfunction . Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via active transport or passive diffusion . Once inside the cell, it can bind to transport proteins or be sequestered in specific organelles . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the nucleus, mitochondria, and other organelles, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to specific compartments within the cell . Its localization can also affect its stability and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Giemsa's stain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
| Record name | Azure A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azuresin [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giemsa's stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZURE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Giemsa's stain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Giemsa's stain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to study Azure A chloride, and what structural information did they reveal?
A1: The researchers utilized Fourier Transform Raman, Infrared (IR), and UV-Visible spectroscopies to investigate the structural properties of Azure A chloride []. These techniques provided complementary data:
- Vibrational Spectroscopy (Raman and IR): These methods revealed key information about the molecule's vibrational modes. Notably, a decrease in the N-H stretching frequency suggested the presence of intermolecular hydrogen bonding between the N-H group and the sulfur atom (NH···S) in the crystal structure [].
- UV-Visible Spectroscopy: This technique provided insights into the electronic transitions within the molecule, specifically the transitions between electronic energy levels upon absorption of UV-Visible light [].
Q2: How was computational chemistry employed to complement the experimental spectroscopic findings?
A2: Density Functional Theory (DFT) calculations played a crucial role in elucidating the structural and electronic properties of Azure A chloride []:
- Structure Optimization: DFT calculations, using the B3LYP functional and 6-31G(d) basis set, were employed to determine the most stable geometry of the molecule [].
- Vibrational Frequency Analysis: The optimized structure was then subjected to vibrational frequency calculations. Comparing these calculated frequencies with experimental IR and Raman spectra aided in assigning specific vibrational modes to the observed spectral peaks [].
- Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Visible absorption spectrum. This allowed for the assignment of electronic transitions observed experimentally to specific molecular orbitals involved [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)


![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)








